molecular formula C20H20N2O2 B11361892 N-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361892
M. Wt: 320.4 g/mol
InChI Key: HFVOGXYZFHAEIM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two dimethylphenyl groups attached to the oxazole ring, contributing to its distinct chemical behavior.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-12-8-9-16(10-15(12)4)18-11-17(22-24-18)20(23)21-19-13(2)6-5-7-14(19)3/h5-11H,1-4H3,(H,21,23)

InChI Key

HFVOGXYZFHAEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced through a Friedel-Crafts acylation reaction, where the oxazole ring is treated with 2,6-dimethylbenzoyl chloride and 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an appropriate amine, such as ammonia or a primary amine, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl rings are replaced by other functional groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-2,6-dimethylphenyl)-4-bromobenzamide: This compound shares structural similarities with N-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide but differs in the presence of an amino group and a bromine atom.

    N-(2,6-dimethylphenyl)-4-bromobenzamide: Another similar compound with a bromine atom and a different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to the presence of the oxazole ring and the specific arrangement of dimethylphenyl groups

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